molecular formula C19H26N2O3 B2976675 benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956979-15-0

benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2976675
CAS No.: 956979-15-0
M. Wt: 330.428
InChI Key: VHSRKAKCXUMQQR-XBXARRHUSA-N
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Description

Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS: 956979-15-0) is a synthetic organic compound with the molecular formula C₁₉H₂₆N₂O₃ and a molar mass of 330.42 g/mol . The structure features a pyrrolidine ring substituted at the 2-position with a (1E)-3-(morpholin-4-yl)prop-1-en-1-yl group and a benzyl carboxylate ester at the 1-position.

Properties

IUPAC Name

benzyl 2-[(E)-3-morpholin-4-ylprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-19(24-16-17-6-2-1-3-7-17)21-11-5-9-18(21)8-4-10-20-12-14-23-15-13-20/h1-4,6-8,18H,5,9-16H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRKAKCXUMQQR-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Addition of Morpholine Ring: The morpholine ring is typically added through a Michael addition reaction, where morpholine reacts with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-1-en-1-yl group, converting it to a single bond and forming a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases in substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The morpholine ring, in particular, is known for its ability to enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate, we compare it with structurally related compounds, focusing on synthetic routes , functional groups , and physicochemical properties .

Key Differences:

Core Heterocycles: The target compound contains a pyrrolidine ring, while compound 16b features a tetrazole ring. Pyrrolidine is a saturated five-membered amine ring, whereas tetrazole is a nitrogen-rich aromatic heterocycle, conferring distinct electronic and steric properties . The morpholine group in the target compound is a six-membered oxygen- and nitrogen-containing ring, enhancing solubility, whereas 16b includes a benzyl(oxido)imino group, which may influence redox reactivity .

Substituents :

  • The benzyl carboxylate in the target compound is an ester group, offering hydrolytic instability under basic conditions. In contrast, 16b has a 4-chlorophenyl group, which is electron-withdrawing and may enhance metabolic stability .

Physicochemical Properties:

  • Molecular Weight : Both compounds have similar molar masses (~325–330 g/mol), but the tetrazole in 16b introduces higher nitrogen content, which could affect hydrogen bonding and crystallinity.
  • Polarity : The morpholine group in the target compound likely increases polarity compared to the chlorophenyl group in 16b , impacting solubility in aqueous versus organic media.

Research Findings and Implications

  • Structural Analysis: Both compounds’ crystal structures may have been resolved using SHELX software, a widely used tool for small-molecule refinement .
  • Reactivity : The en-1-en-1-yl group in the target compound is a conjugated system that could participate in cycloaddition reactions, whereas the tetrazole in 16b is prone to ring-opening or coordination chemistry .

Biological Activity

Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS: 956979-15-0) is a complex organic compound characterized by its unique structural features, including a benzyl group, a morpholine ring, and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molar mass of 330.42 g/mol. Its structure incorporates a pyrrolidine ring that is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and dihaloalkanes under basic conditions.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride, is employed.
  • Addition of the Morpholine Ring : This is generally performed via Michael addition reactions where morpholine reacts with α,β-unsaturated carbonyl compounds.

These synthetic routes allow for the generation of this compound in both laboratory and industrial settings, often utilizing continuous flow reactors to enhance efficiency and yield .

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, piperidine derivatives incorporating similar structural motifs have shown significant activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The synthesized derivatives were evaluated using MTT assays, revealing promising results in inhibiting cell proliferation .

Enzyme Interaction Studies

Research indicates that compounds with similar structures have been studied for their interactions with specific enzymes and receptors. These interactions are critical for understanding their mechanism of action and potential therapeutic applications. For example, certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression .

Comparison with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties when juxtaposed with similar compounds:

Compound NameKey FeaturesBiological Activity
Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfideContains sulfide linkageModerate antifungal activity
N-BenzylmorpholineLacks pyrrolidine ringLimited anticancer properties
Benzyl 4-morpholinecarboxylateDifferent carboxylate positioningModerate antibacterial activity

The unique combination of functional groups in this compound contributes to its distinct biological profile .

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • In Vitro Studies : Compounds derived from benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine have been subjected to in vitro testing against various cancer cell lines, demonstrating IC50 values that suggest effective inhibition of cell growth .
  • Molecular Docking Studies : In-silico analysis has been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. Results indicate favorable interactions that warrant further exploration .
  • Pharmacological Profiles : The pharmacological implications of this compound are being investigated through various assays aimed at understanding its effects on cellular mechanisms and signaling pathways .

Q & A

Q. What steps validate crystallographic data when disorder is observed in the morpholine ring?

  • Methodology : In SHELXL, apply PART commands to model disordered atoms. Restraints (e.g., SIMU, DELU) maintain reasonable geometry. R1 values below 5% and a clean difference Fourier map confirm refinement accuracy .

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